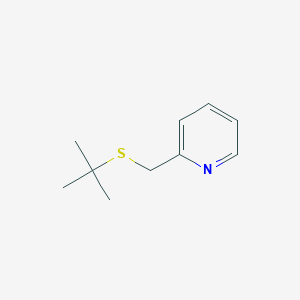
2-(tert-butylsulfanylmethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-butylsulfanylmethyl)pyridine is a chemical compound belonging to the family of pyridines. This compound is widely used in scientific research due to its unique properties and applications. It is characterized by the presence of a pyridine ring substituted with a tert-butylthio group at the 2-position, making it a valuable building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(tert-butylsulfanylmethyl)pyridine involves the reaction of pyridine-2-carboxaldehyde with tert-butylthiomethyl chloride in the presence of a base such as potassium carbonate. This reaction yields this compound in good yield and purity.
Industrial Production Methods: Industrial production methods for this compound typically involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
化学反応の分析
Types of Reactions: 2-(tert-butylsulfanylmethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the thioether group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-(tert-butylsulfanylmethyl)pyridine has extensive applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in the synthesis of metal complexes.
Biology: The compound has shown antimicrobial activity against various microorganisms and cytotoxic activity against cancer cells.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.
Industry: It is used as a catalyst in various reactions and as a precursor in the production of specialty chemicals.
作用機序
The mechanism of action of 2-(tert-butylsulfanylmethyl)pyridine is not fully understood. it is believed to act as a nucleophile in various reactions due to the presence of the thioether group. Additionally, it can act as a Lewis base due to the presence of the pyridine ring. The compound’s antimicrobial and cytotoxic activities suggest interactions with cellular targets, but further research is needed to elucidate the specific molecular pathways involved.
類似化合物との比較
Pyridine: A basic heterocyclic organic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.
2-Methylpyridine: A derivative of pyridine with a methyl group at the 2-position.
2,6-Dichloropyridine: A pyridine derivative with chlorine atoms at the 2- and 6-positions.
Comparison: 2-(tert-butylsulfanylmethyl)pyridine is unique due to the presence of the tert-butylthio group, which imparts distinct chemical reactivity and biological activity. Unlike simple pyridine or 2-methylpyridine, the thioether group in this compound allows for nucleophilic substitution reactions and contributes to its antimicrobial and cytotoxic properties .
特性
CAS番号 |
18794-45-1 |
|---|---|
分子式 |
C10H15NS |
分子量 |
181.3 g/mol |
IUPAC名 |
2-(tert-butylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)12-8-9-6-4-5-7-11-9/h4-7H,8H2,1-3H3 |
InChIキー |
MUYGHECDSGHWQJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SCC1=CC=CC=N1 |
正規SMILES |
CC(C)(C)SCC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















